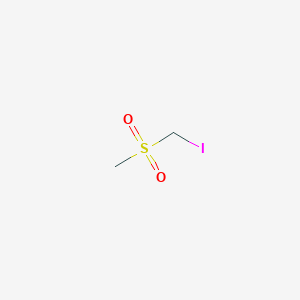
Methane, iodo(methylsulfonyl)-
Übersicht
Beschreibung
Methane, iodo(methylsulfonyl)- is an organosulfur compound with the chemical formula CH₃SO₂CH₂I It is a derivative of methane where one hydrogen atom is replaced by an iodomethylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methane, iodo(methylsulfonyl)- can be synthesized through the reaction of methanesulfonyl chloride with iodomethane in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the chloride group with the iodomethyl group.
Industrial Production Methods
Industrial production of methane, iodo(methylsulfonyl)- often involves the use of large-scale reactors where methanesulfonyl chloride and iodomethane are combined in the presence of a suitable base. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methane, iodo(methylsulfonyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The compound can be reduced to form sulfides or thiols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Products include methanesulfonyl derivatives with different functional groups replacing the iodine atom.
Oxidation: Products include methanesulfonic acid or methanesulfonates.
Reduction: Products include methanesulfide or methanethiol derivatives.
Wissenschaftliche Forschungsanwendungen
Methane, iodo(methylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing the iodomethylsulfonyl group into various molecules.
Biology: It is studied for its potential use in modifying biological molecules and probing biochemical pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methane, iodo(methylsulfonyl)- involves the reactivity of the iodomethylsulfonyl group. The iodine atom is highly reactive and can undergo nucleophilic substitution, while the sulfonyl group can participate in oxidation and reduction reactions. These properties make it a versatile reagent in chemical synthesis and modification of molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: Similar in structure but with a chlorine atom instead of iodine. It is less reactive in nucleophilic substitution reactions.
Methanesulfonic Acid: Contains a sulfonic acid group instead of the iodomethylsulfonyl group. It is primarily used as a strong acid in various applications.
Iodomethane: Contains an iodine atom bonded to a methyl group without the sulfonyl group. It is more volatile and less stable than methane, iodo(methylsulfonyl)-.
Uniqueness
Methane, iodo(methylsulfonyl)- is unique due to the presence of both the iodomethyl and sulfonyl groups, which confer distinct reactivity and stability. This combination allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry and industrial applications.
Eigenschaften
IUPAC Name |
iodo(methylsulfonyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5IO2S/c1-6(4,5)2-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVASOSMFQFWWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5IO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467728 | |
| Record name | Methane, iodo(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
798568-07-7 | |
| Record name | Methane, iodo(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy]ethyl acetate](/img/structure/B1660526.png)
![N-[dimethoxyphosphoryl-(2-nitrophenyl)methyl]aniline](/img/structure/B1660527.png)

![Benzoic acid, 2-[1-(4-quinazolinylhydrazono)ethyl]-](/img/structure/B1660530.png)








